molecular formula C20H16N4O B2438381 N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide CAS No. 2034542-65-7

N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide

Cat. No.: B2438381
CAS No.: 2034542-65-7
M. Wt: 328.375
InChI Key: OXTVUSVARFYXED-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide is a complex organic compound that integrates the structural features of bipyridine and indole Bipyridine derivatives are known for their coordination chemistry, while indole derivatives are significant in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide typically involves the coupling of a bipyridine derivative with an indole derivative. One common method is the use of metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling . These reactions often require a palladium catalyst, a base, and a suitable solvent under controlled temperature and atmospheric conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide is unique due to its combined structural features of bipyridine and indole, offering a versatile platform for various applications in chemistry, biology, and medicine. Its ability to coordinate with metal ions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c25-20(16-4-3-15-6-9-23-19(15)11-16)24-12-14-5-8-22-18(10-14)17-2-1-7-21-13-17/h1-11,13,23H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTVUSVARFYXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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